molecular formula C7H12O3 B1202032 2-Hydroxypropyl methacrylate CAS No. 25703-79-1

2-Hydroxypropyl methacrylate

Cat. No. B1202032
Key on ui cas rn: 25703-79-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09289510B2

Procedure details

The copolymer alkyne-P(HPMA-DTX-Gem)-alkyne and N3-Val-Cit-N3 or N3-Phe-Lys-N3 will be dissolved in degassed solution of L-ascorbic acid (0.5×) in DMF. Under nitrogen atmosphere, CuBr (0.5×) solution in DMF will be added. The reaction mixture will be kept stirring for 48 h at room temperature. The polymer will be precipitated into acetone and purified by dialysis against 10 mM EDTA solution, then in water to remove copper salts, and then freeze-dried.
[Compound]
Name
alkyne-P(HPMA-DTX-Gem)-alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N3-Val-Cit-N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N3-Phe-Lys-N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(N=[N+]=[N-])[C@H:2](C(N[C@H](C(N=[N+]=[N-])=O)CCCNC(N)=O)=O)C(C)C.N(N=[N+]=[N-])[C@H](C(N[C@H](C(N=[N+]=[N-])=O)CCCCN)=O)CC1C=CC=CC=1.[O:51]=[C:52]1[O:58][C@H:57]([C@H:59]([CH2:61]O)[OH:60])[C:55](O)=[C:53]1O>CN(C=O)C>[CH3:61][CH:59]([OH:60])[CH2:57][O:58][C:52]([C:53]([CH3:55])=[CH2:2])=[O:51]

Inputs

Step One
Name
alkyne-P(HPMA-DTX-Gem)-alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N3-Val-Cit-N3
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N=[N+]=[N-])N=[N+]=[N-]
Name
N3-Phe-Lys-N3
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N=[N+]=[N-])N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture will be kept stirring for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymer will be precipitated into acetone
CUSTOM
Type
CUSTOM
Details
purified by dialysis against 10 mM EDTA solution
CUSTOM
Type
CUSTOM
Details
in water to remove copper salts
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CC(COC(=O)C(=C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.